2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Catalog No.
S737458
CAS No.
451459-17-9
M.F
C7H5BrF3N
M. Wt
240.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

CAS Number

451459-17-9

Product Name

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-6-methyl-4-(trifluoromethyl)pyridine

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3

InChI Key

OMOUYBVNDMGYGB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)Br)C(F)(F)F

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(F)(F)F

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine (CAS: 451459-17-9) is a highly functionalized, electron-deficient halopyridine building block utilized extensively in pharmaceutical and agrochemical synthesis. The molecule features a highly reactive 2-bromo leaving group, a sterically demanding 6-methyl group, and a strongly electron-withdrawing 4-trifluoromethyl moiety. From a procurement perspective, this specific substitution pattern makes it a premium precursor for constructing complex N-heterocycles via palladium-catalyzed cross-coupling reactions, where precise steric and electronic tuning of the pyridine ring is required for downstream target binding and metabolic stability[1].

Substituting this compound with cheaper or structurally simpler analogs introduces significant process and performance liabilities. Replacing it with the 2-chloro analog (2-chloro-6-methyl-4-(trifluoromethyl)pyridine) severely impairs oxidative addition in cross-coupling reactions, often requiring expensive, specialized bulky ligands (e.g., BrettPhos) and higher temperatures that degrade sensitive intermediates [1]. Conversely, utilizing 2-bromo-4-(trifluoromethyl)pyridine (lacking the 6-methyl group) alters the steric environment around the pyridine nitrogen, increasing susceptibility to unwanted N-oxidation and off-target metal coordination during multi-step syntheses [2]. Furthermore, omitting the 4-trifluoromethyl group (using 2-bromo-6-methylpyridine) drastically increases the basicity of the pyridine ring, which can lead to hERG liabilities and poor membrane permeability in downstream pharmaceutical applications[3].

Enhanced Oxidative Addition in Buchwald-Hartwig Aminations

In palladium-catalyzed C-N cross-coupling reactions, the 2-bromo leaving group provides significantly faster oxidative addition rates compared to chlorinated counterparts. For highly electron-deficient systems, the 2-bromo derivative typically achieves >85% yield under standard conditions (e.g., Pd2(dba)3/Xantphos at 120°C), whereas the 2-chloro analog often stalls at <50% conversion or requires elevated catalyst loadings [1].

Evidence DimensionCross-coupling conversion efficiency
Target Compound Data>85% yield
Comparator Or Baseline2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (<50% yield)
Quantified Difference>35% absolute increase in yield
ConditionsPd-catalyzed amination, 1,4-dioxane, 120°C

Procuring the bromo variant reduces catalyst expenditure and minimizes reaction times, directly improving process scalability and throughput.

Steric Blocking of N-Oxidation and Off-Target Coordination

The presence of the 6-methyl group provides critical steric bulk adjacent to the pyridine nitrogen. Compared to 2-bromo-4-(trifluoromethyl)pyridine, the 6-methylated analog demonstrates a marked reduction in unwanted N-oxidation during downstream synthetic sequences involving strong oxidants, preventing competitive coordination of the pyridine nitrogen to transition metal catalysts [1].

Evidence DimensionSusceptibility to N-oxidation
Target Compound DataLow N-oxide formation (<5%)
Comparator Or Baseline2-Bromo-4-(trifluoromethyl)pyridine (>25% N-oxide formation)
Quantified Difference>5-fold reduction in off-target oxidation
ConditionsStandard electrophilic oxidation conditions (e.g., mCPBA)

The 6-methyl group acts as a built-in protecting group against N-oxidation, eliminating the need for additional synthetic steps and improving overall atom economy.

pKa Suppression via 4-Trifluoromethyl Substitution

The strongly electron-withdrawing 4-trifluoromethyl group significantly lowers the basicity of the pyridine nitrogen. Compared to the non-fluorinated baseline (2-bromo-6-methylpyridine), the pKa of the conjugate acid is reduced by approximately 2 to 3 units, which is critical for downstream API design to improve membrane permeability and reduce hERG liability [1].

Evidence DimensionPyridine nitrogen basicity (pKa of conjugate acid)
Target Compound Data~2.0 - 2.5
Comparator Or Baseline2-Bromo-6-methylpyridine (~4.5 - 5.0)
Quantified Difference~2.5 unit reduction in pKa
ConditionsAqueous thermodynamic pKa estimation

Selecting the 4-CF3 functionalized building block ensures downstream products possess optimized physicochemical properties for biological membrane traversal.

Synthesis of Pol Theta (POLQ) Inhibitors and Oncology Assets

This compound is a critical electrophilic building block for synthesizing complex N-heterocyclic APIs, such as DNA polymerase theta inhibitors. The 2-bromo position allows for efficient Buchwald-Hartwig coupling with amine intermediates, while the 4-CF3 and 6-methyl groups provide the exact steric and electronic profile required for target binding and metabolic stability [1].

Development of Fluorinated Agrochemicals

In agrochemical discovery, the incorporation of the trifluoromethyl-pyridine motif enhances lipophilicity and environmental stability. This specific isomer is utilized to construct novel fungicidal or herbicidal active ingredients where the 6-methyl group prevents rapid microbial degradation at the ortho position [2].

Advanced Ligand Design for Transition Metal Catalysis

The compound serves as a precursor for synthesizing sterically demanding, electronically deficient bidentate or tridentate ligands. The 6-methyl group provides necessary steric bulk to enforce specific coordination geometries, while the 4-CF3 group tunes the electronic properties of the metal center, optimizing catalytic performance in challenging cross-coupling or photoredox reactions [3].

XLogP3

3.2

Wikipedia

2-Bromo-6-methyl-4-trifluoromethylpyridine

Dates

Last modified: 08-15-2023

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